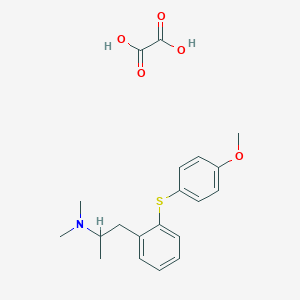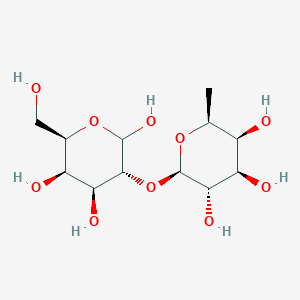
Blood Group H disaccharide
Vue d'ensemble
Description
These antigens are frequently found at the nonreducing ends of sugar chains of glycoconjugates, including glycoproteins, glycolipids, and oligosaccharides . The H-antigen plays a crucial role in various biological processes, including blood group determination and immune response.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Blood Group H disaccharide typically involves the use of glycosyltransferase enzymes. For instance, galactoside 2-α-L-fucosyltransferases (FUT1 and FUT2) are responsible for synthesizing the H-antigen by adding fucose to the galactose residue . The reaction conditions often include the presence of specific donors like UDP-fucose and acceptors like galactose.
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis using recombinant glycosyltransferases. This method ensures high specificity and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Blood Group H disaccharide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the disaccharide can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups like amino or acyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acetic anhydride or benzoyl chloride.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Acetylated or benzoylated derivatives.
Applications De Recherche Scientifique
Blood Group H disaccharide has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell-cell recognition and signaling processes.
Medicine: Used in blood typing and transfusion medicine to determine blood group compatibility.
Industry: Employed in the production of glycoprotein-based therapeutics and diagnostics.
Mécanisme D'action
The mechanism of action of Blood Group H disaccharide involves its interaction with specific glycosyltransferase enzymes. These enzymes catalyze the transfer of fucose to the galactose residue, forming the H-antigen. The molecular targets include the acceptor substrates (galactose) and the donor substrates (UDP-fucose). The pathways involved are primarily related to glycosylation and carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
Blood Group A disaccharide (GalNAcα1-3[Fucα1-2]Gal): Differs by the addition of N-acetylgalactosamine.
Blood Group B disaccharide (Galα1-3[Fucα1-2]Gal): Differs by the addition of galactose.
Uniqueness: Blood Group H disaccharide is unique due to its role as the precursor for both A and B antigens. It serves as the foundational structure upon which additional sugars are added to form the specific blood group antigens .
Propriétés
IUPAC Name |
(2S,3S,4R,5S,6R)-2-methyl-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11?,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRVRBXGIRFARR-FFLOLMAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


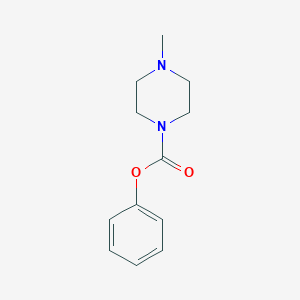

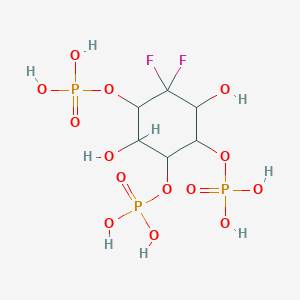
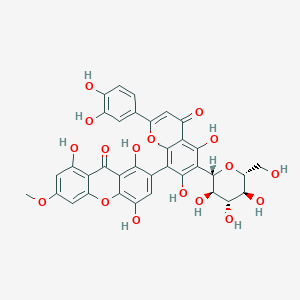
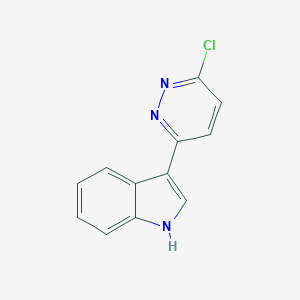
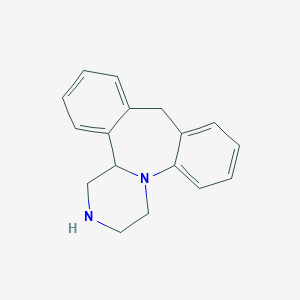

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)
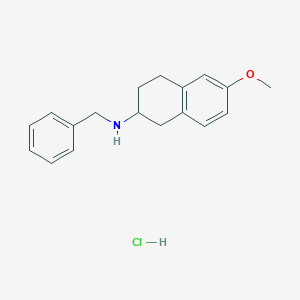
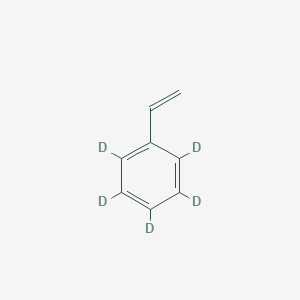
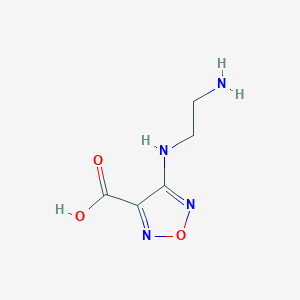
![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
